1-(6-Fluoropyridin-2-yl)-4-methylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(6-fluoropyridin-2-yl)-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3/c1-13-5-7-14(8-6-13)10-4-2-3-9(11)12-10/h2-4H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVBILROIOPJNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Fluoropyridin-2-yl)-4-methylpiperazine typically involves the nucleophilic substitution of a suitable pyridine derivative. One common method includes the reaction of 6-fluoropyridine with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Fluoropyridin-2-yl)-4-methylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.
Substitution Reactions: The methyl group on the piperazine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
1-(6-Fluoropyridin-2-yl)-4-methylpiperazine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its bioactive properties.
Material Science: It serves as a precursor in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(6-Fluoropyridin-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological targets by increasing its lipophilicity and metabolic stability. The piperazine ring can interact with various receptors and enzymes, modulating their activity and leading to the desired therapeutic or bioactive effects .
Comparison with Similar Compounds
Structural Variations and Pharmacological Implications
- Fluorine Positioning : The 6-fluoro substitution on the pyridine ring in the target compound contrasts with 1-(6-fluoro-4-methylpyridin-3-yl)piperazine (), where fluorine is adjacent to a methyl group. Such positional differences influence electronic effects (e.g., electron-withdrawing fluorine alters ring reactivity) and steric interactions with biological targets .
- Aromatic Substituents : Analogous compounds like BD1063 (2-chlorobenzyl) and 1-[(2-bromo-6-fluorophenyl)methyl]-4-methylpiperazine () demonstrate that halogenated aryl groups enhance sigma receptor binding (Ki < 100 nM for sigma-1) . The target compound’s 6-fluoropyridinyl group may similarly optimize receptor affinity but for distinct targets.
- Functional Group Additions: The naphthaleneoxypropargyl group in –2 enables β-cyclodextrin complexation, enhancing solubility and immunomodulatory activity . Dithiocarbamate derivatives () exhibit anticholinergic effects via muscarinic receptor interactions, highlighting the impact of sulfur-containing moieties .
Biological Activity
1-(6-Fluoropyridin-2-yl)-4-methylpiperazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, comparative studies with similar compounds, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C11H14FN3
Molecular Weight: 201.25 g/mol
Chemical Structure: The compound contains a piperazine ring substituted with a fluorinated pyridine moiety, which enhances its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding: The compound may act as an antagonist or agonist at specific receptors, influencing neurotransmitter systems.
- Enzyme Inhibition: Preliminary studies suggest that it may inhibit enzymes involved in metabolic pathways, similar to other piperazine derivatives.
Biological Activities
This compound has been studied for several biological activities:
- Antimicrobial Activity: Initial studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, potentially through disruption of cell membranes or inhibition of essential metabolic pathways.
- Anti-inflammatory Effects: Research has shown that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, similar to established non-steroidal anti-inflammatory drugs (NSAIDs).
Comparative Studies
To elucidate the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-(5-Fluoropyridin-2-yl)-4-methylpiperazine | Similar piperazine structure | Different fluorine substitution affecting activity |
| 1-(6-Chloropyridin-2-yl)-4-methylpiperazine | Contains chlorine instead of fluorine | Variations in receptor affinity and enzyme inhibition |
| 1-(3-Pyridyl)-4-methylpiperazine | Lacks the fluorine atom | Distinct biological activity profile |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Antimicrobial Study
A study evaluated the antimicrobial efficacy against Escherichia coli and Staphylococcus aureus. Results showed significant inhibition zones at concentrations ranging from 10 µg/mL to 100 µg/mL, indicating its potential as a therapeutic agent or natural preservative.
Anti-inflammatory Effects
In vitro assays demonstrated that the compound significantly reduced levels of pro-inflammatory cytokines (e.g., IL-6, TNFα) in human macrophages. This effect was comparable to standard NSAIDs like ibuprofen, suggesting its potential for treating inflammatory conditions.
Mechanistic Insights
Molecular docking studies revealed strong binding affinity to cyclooxygenase (COX) enzymes, indicating that the compound may inhibit their activity effectively. This mechanism aligns with other known anti-inflammatory agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
